molecular formula C19H21N5O3S B12126716 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acet amide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acet amide

Cat. No.: B12126716
M. Wt: 399.5 g/mol
InChI Key: SWPDLAISJPBYLU-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Amidation: The final step involves the formation of the acetamide group through amidation reactions, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

    Reduction: Reduction reactions can target the triazole ring or the nitro group if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for click chemistry applications.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit certain enzymes makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their potential use in treating diseases such as cancer and bacterial infections. The triazole ring is known for its ability to bind to various biological targets, enhancing the compound’s therapeutic potential.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide
  • 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide has unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-3-27-16-11-7-5-9-14(16)21-17(25)12-28-19-23-22-18(24(19)20)13-8-4-6-10-15(13)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25)

InChI Key

SWPDLAISJPBYLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC

Origin of Product

United States

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